Tert-butyl 4-aminobutyl(methyl)carbamate
Overview
Description
Tert-butyl 4-aminobutyl(methyl)carbamate is a chemical compound with the molecular formula C10H22N2O2 . It is also known by other names such as 1-BOC-AMINO-1,4-BUTANEDIAMINE and (4-AMINOBUTYL)CARBAMIC ACID E-TERT-BUTYL ESTER HYDROCHLORIDE .
Synthesis Analysis
The synthesis of Tert-butyl 4-aminobutyl(methyl)carbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-aminobutyl(methyl)carbamate is represented by the InChI code: 1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-aminobutyl(methyl)carbamate is a clear colorless to light yellow liquid . It has a predicted boiling point of 292.9±23.0 °C, a density of 0.984 g/mL at 20 °C, and a refractive index of n 20/D 1.460 . It is soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Synthesis of Tert-Butyl Carbamate Derivatives
Tert-butyl 4-aminobutyl(methyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) demonstrated its role in the synthesis of omisertinib (AZD9291), a compound used in cancer therapy, through a three-step process involving acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017). Similarly, Easton et al. (1991) explored N-methylation of carbamate derivatives of α-amino acids, which involved tert-butyl perbenzoate in the presence of copper(II) octanoate, indicating its relevance in organic synthesis (Easton, Kociuba, & Peters, 1991).
Use in Organic Synthesis
Lebel and Leogane (2005) described a one-pot Curtius rearrangement for the formation of tert-butyl carbamates, demonstrating its use in creating protected amino acids and other complex organic molecules (Lebel & Leogane, 2005). Guijarro et al. (1996) and Sieburth et al. (1996) both utilized tert-butyl carbamates in the creation of functionalized carbamates and α-alkyl-α-aminosilanes, respectively, highlighting the versatility of this compound in various chemical transformations (Guijarro, Ortiz, & Yus, 1996); (Sieburth, Somers, & O'hare, 1996).
Safety And Hazards
Tert-butyl 4-aminobutyl(methyl)carbamate is classified as a dangerous substance. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQQISFIQZTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373349 | |
Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-aminobutyl(methyl)carbamate | |
CAS RN |
144222-23-1 | |
Record name | 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144222-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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